HPEN as a 'Mother Diamine': One-Step Synthesis of Diverse C2-Symmetric Chiral Diamines vs. Multi-Step Routes with DPEN
HPEN enables the stereospecific diaza-Cope rearrangement with aldehydes to generate a wide array of enantiopure C2-symmetric diamines in a single step, whereas DPEN requires multi-step syntheses and often yields mixtures of stereoisomers. A single chiral mother diamine, (R,R)-HPEN, is reacted with appropriate aldehydes to form initial diimines that rearrange to give all product diimines in the (S,S) form [1]. This transformation is driven by resonance-assisted hydrogen bonds involving the phenolic OH groups, a mechanism absent in non-hydroxylated diamines like DPEN [1].
| Evidence Dimension | Synthetic versatility and stereospecificity |
|---|---|
| Target Compound Data | One-step conversion of HPEN to diverse C2-symmetric diamines with complete stereospecificity |
| Comparator Or Baseline | DPEN: Requires multi-step synthesis; stereochemical outcome often less controlled |
| Quantified Difference | Not applicable (qualitative class difference) |
| Conditions | Diaza-Cope rearrangement with aldehydes |
Why This Matters
HPEN provides a modular, atom-economical route to chiral diamine libraries, reducing synthetic steps and improving stereochemical purity for ligand screening.
- [1] Kim, H.; Nguyen, Y.; Yen, C. P. H.; Chagal, L.; Lough, A. J.; Kim, B. M.; Chin, J. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. J. Am. Chem. Soc. 2008, 130, 12184–12191. View Source
